molecular formula C23H24N4O4S B3266308 2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one CAS No. 422290-13-9

2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B3266308
CAS No.: 422290-13-9
M. Wt: 452.5 g/mol
InChI Key: QMEUNONMFOOXRO-UHFFFAOYSA-N
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Description

2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The introduction of the 3-nitrophenylmethylsulfanyl group can be achieved through a nucleophilic substitution reaction using 3-nitrobenzyl chloride and a suitable thiol. The pyrrolidin-1-ylbutyl group can be introduced via a reductive amination reaction using pyrrolidine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Material Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one would depend on its specific application. In a medicinal context, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group could be involved in redox reactions, while the sulfanyl and pyrrolidinyl groups could participate in binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups can undergo similar chemical reactions and may have comparable applications.

    Pyrrolidinyl derivatives: These compounds contain the pyrrolidine ring and may have similar pharmacological properties.

Uniqueness

2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one is unique due to the combination of its functional groups, which impart a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c28-21(25-12-3-4-13-25)11-6-14-26-22(29)19-9-1-2-10-20(19)24-23(26)32-16-17-7-5-8-18(15-17)27(30)31/h1-2,5,7-10,15H,3-4,6,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEUNONMFOOXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one
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2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one
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2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one
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2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one
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2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one
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2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one

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